molecular formula C11H22N3O4P B1664282 ((Bis(2,2-dimethyl-1-aziridinyl)phosphinyl)oxy)carbamic acid ethyl ester CAS No. 54805-58-2

((Bis(2,2-dimethyl-1-aziridinyl)phosphinyl)oxy)carbamic acid ethyl ester

Cat. No. B1664282
CAS RN: 54805-58-2
M. Wt: 291.28 g/mol
InChI Key: AFKSFHAZSHQZMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AB-182 is an aziridine derivative and antitumor agent.

Scientific Research Applications

Antineoplastic Agent Research

A series of ring-substituted ethyl [bis(1-aziridinyl)phosphinyl]-carbamates, including ethyl [bis(2,2-dimethyl-1-aziridinyl)phosphinyl]carbamate (AB-132), have shown significant tumor inhibitory activities in experimental animals. AB-132 is currently under clinical investigation as an experimental antineoplastic agent, highlighting its potential in cancer research and therapy (Bardos et al., 1965).

Chemosterilant in Insect Control

In studies focused on controlling the screw-worm fly, Cochliomyia hominivorax, compounds like uredepa (ethyl [bis (l-aziridinyl) phosphinyl] carbamate) demonstrated effective antifertility effects when administered orally. This research indicates the potential utility of such compounds in controlling pest populations (Crystal, 1964).

Radiosensitizing Activities

Studies have shown that compounds like ethyl [bis(2,2-dimethyl-1-aziridinyl)phosphinyl]carbamate (AB-132) exhibit radiation-potentiating activities. This was observed in experiments combining these compounds with radiation therapy, demonstrating their potential as adjuncts in radiation treatment for cancer (Perlman et al., 1991).

properties

CAS RN

54805-58-2

Product Name

((Bis(2,2-dimethyl-1-aziridinyl)phosphinyl)oxy)carbamic acid ethyl ester

Molecular Formula

C11H22N3O4P

Molecular Weight

291.28 g/mol

IUPAC Name

ethyl N-bis(2,2-dimethylaziridin-1-yl)phosphoryloxycarbamate

InChI

InChI=1S/C11H22N3O4P/c1-6-17-9(15)12-18-19(16,13-7-10(13,2)3)14-8-11(14,4)5/h6-8H2,1-5H3,(H,12,15)

InChI Key

AFKSFHAZSHQZMC-UHFFFAOYSA-N

SMILES

CCOC(=O)NOP(=O)(N1CC1(C)C)N2CC2(C)C

Canonical SMILES

CCOC(=O)NOP(=O)(N1CC1(C)C)N2CC2(C)C

Appearance

Solid powder

Other CAS RN

54805-58-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(bis(2,2-dimethylaziridinyl)phosphinyl)-N-hydroxyurethane
AB 182
AB-182
NSC 200724

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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